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molecular formula C12H12BrNO2 B8358691 7-bromo-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one

7-bromo-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one

Cat. No. B8358691
M. Wt: 282.13 g/mol
InChI Key: MHCLWSUZLYFNRJ-UHFFFAOYSA-N
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Patent
US09169246B2

Procedure details

A suspension of ethyl 7-bromo-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.5 g, 4.23 mmol) in sodium hydroxide (2M solution, 32 mL, 64 mmol) is heated to reflux. The reaction medium becomes homogeneous and, after 3 hours, a suspension is once again observed. 6 mL of NMP are added to homogenize, and the resulting mixture is than refluxed for 12 hours. The solution cooled to room temperature is poured into 6M hydrochloric acid solution to give a white precipitate, which is filtered off. After rinsing with water and drying the precipitate under vacuum, 1.1 g of a white solid are obtained (yield: 91%).
Name
ethyl 7-bromo-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:21])[CH:7](C(OCC)=O)[C:8](=[O:15])[N:9]2[CH:12]([CH3:14])[CH3:13])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CN1C(=O)CCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:21])=[CH:7][C:8](=[O:15])[N:9]2[CH:12]([CH3:13])[CH3:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 7-bromo-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C2C(C(C(N(C2=C1)C(C)C)=O)C(=O)OCC)=O
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to homogenize
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
than refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to give a white precipitate, which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
After rinsing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the precipitate under vacuum, 1.1 g of a white solid
CUSTOM
Type
CUSTOM
Details
are obtained (yield: 91%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C2C(=CC(N(C2=C1)C(C)C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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